N'-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound derived from the condensation of 2-hydroxybenzaldehyde and furan-2-carbohydrazide. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and furan-2-carbohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced hydrazides .
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties.
Industry: The compound is used in the synthesis of various materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s molecular targets include enzymes and receptors, and it can modulate biochemical pathways by binding to these targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of both furan and hydroxyphenyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3/c15-10-5-2-1-4-9(10)8-13-14-12(16)11-6-3-7-17-11/h1-8,15H,(H,14,16)/b13-8+ |
InChI Key |
XWQSEQXGWIZLCN-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CO2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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